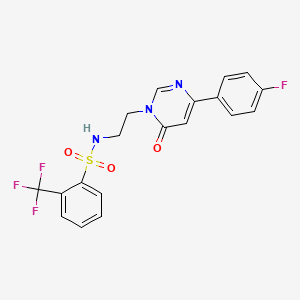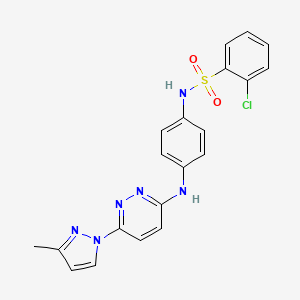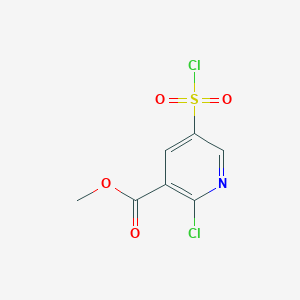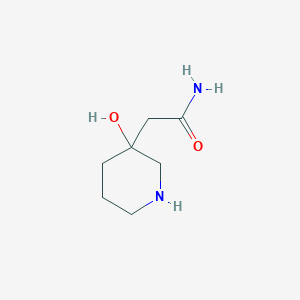
(Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol is a synthetic organic compound characterized by its unique thiazole ring structure and imine functionality
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. For instance, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.
-
Introduction of the Imine Group: : The imine group is introduced by reacting the thiazole derivative with an appropriate aldehyde or ketone. In this case, 2-methoxybenzaldehyde can be used to form the imine linkage.
-
Addition of the Propanol Group: : The final step involves the addition of a propanol group to the imine-thiazole intermediate. This can be achieved through a nucleophilic addition reaction using a suitable alcohol, such as 3-chloropropanol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
-
Oxidation: : The hydroxyl group in the propanol moiety can undergo oxidation to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
-
Reduction: : The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols or ethers.
科学研究应用
Chemistry
In organic synthesis, (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of heterocyclic compounds.
Biology
This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiazole ring and imine group. Researchers can explore its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The thiazole ring is a common motif in many bioactive molecules, suggesting potential therapeutic applications.
Industry
In material science, this compound could be used in the development of novel polymers or as a precursor for functional materials with specific electronic or optical properties.
作用机制
The mechanism of action of (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. In drug discovery, it could target specific proteins or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
(Z)-3-(2-((2-hydroxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
(Z)-3-(2-((2-chlorophenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol can influence its electronic properties and reactivity, making it distinct from its analogs. This functional group can affect the compound’s solubility, stability, and interaction with biological targets, potentially leading to unique applications and advantages in various fields.
属性
IUPAC Name |
3-[2-(2-methoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-23-18-11-6-5-10-16(18)20-19-21(12-7-13-22)17(14-24-19)15-8-3-2-4-9-15/h2-6,8-11,14,22H,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQRMFLTWCTEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2705325.png)
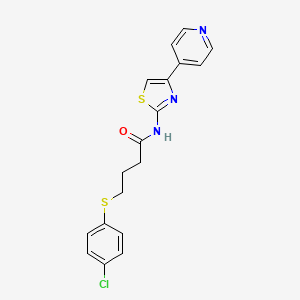
![2-(cyclopropylmethoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2705329.png)
![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2705331.png)
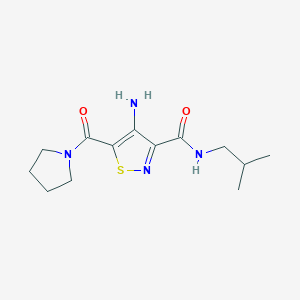
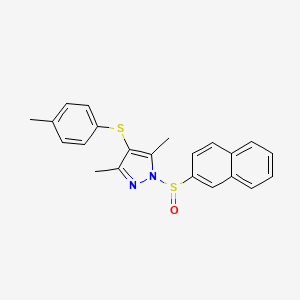
![Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride](/img/structure/B2705336.png)

![6-Cyano-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2705339.png)
